3-呋喃酰氯

概述

描述

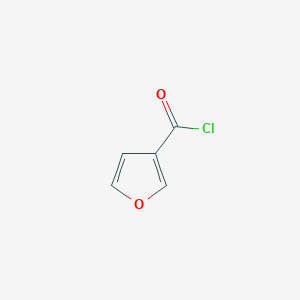

3-Furoyl chloride is an organic compound with the chemical formula C5H3ClO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a carbonyl chloride group attached to the third position of the furan ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

科学研究应用

3-Furoyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various furoyl derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: 3-Furoyl chloride is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is used in the synthesis of drug molecules, particularly those with anti-inflammatory and antimicrobial properties.

Industry: 3-Furoyl chloride is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the materials

作用机制

Target of Action

3-Furoyl chloride is a chemical compound used primarily for the introduction of furoyl group into alcohols and phenols . It is a component of a large number of biologically active compounds . .

Mode of Action

It is known that the compound can exist in two geometrical isomers due to the rotation of the –cclo group on the furan ring . This rotation leads to two equilibrium configurations (isomers), whereby the carbonyl oxygen and ring oxygen can be either OO-cis or OO-trans .

Biochemical Pathways

Furan and its derivatives, which include 3-furoyl chloride, are known to exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .

Action Environment

The action of 3-Furoyl chloride can be influenced by environmental factors. For instance, the stability of the compound’s isomers can be affected by the solvent’s dielectric constant . In the case of 3-Furoyl chloride, the trans conformer, which is more stable in the gas phase, remains the more stable conformer in all the solvents, and the stability slightly decreases with an increase of the solvent’s dielectric constant .

生化分析

Biochemical Properties

3-Furoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. It can interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. For instance, it can acylate amino groups in proteins, leading to the formation of stable amide bonds. This reactivity makes 3-Furoyl chloride a valuable tool in the modification of biomolecules for research and therapeutic purposes .

Cellular Effects

The effects of 3-Furoyl chloride on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, 3-Furoyl chloride can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, 3-Furoyl chloride exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in the protein’s structure and function, ultimately affecting cellular processes. For instance, the acylation of lysine residues on enzymes can inhibit their activity, while modification of transcription factors can alter gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Furoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water, leading to the formation of furan-3-carboxylic acid and hydrochloric acid. Long-term exposure to 3-Furoyl chloride can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 3-Furoyl chloride vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes, leading to targeted therapeutic effects. At high doses, 3-Furoyl chloride can cause toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the widespread modification of cellular proteins and disruption of normal cellular processes .

Metabolic Pathways

3-Furoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized to furan-3-carboxylic acid via hydrolysis, which can then enter further metabolic pathways. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Furoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to easily cross cell membranes, leading to its accumulation in various cellular compartments. The compound can also bind to specific transporters, facilitating its distribution within the cell .

Subcellular Localization

3-Furoyl chloride can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as it can modify proteins and enzymes in specific compartments. For example, in the nucleus, 3-Furoyl chloride can modify transcription factors, affecting gene expression. In the endoplasmic reticulum, it can modify enzymes involved in protein folding and processing .

准备方法

Synthetic Routes and Reaction Conditions

3-Furoyl chloride can be synthesized through several methods. One common method involves the reaction of furoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where furoic acid is treated with an excess of thionyl chloride, resulting in the formation of 3-Furoyl chloride and the release of sulfur dioxide and hydrogen chloride gases.

Another method involves the use of phosgene as a chlorinating agent. In this process, furoic acid is reacted with phosgene in the presence of a catalyst, such as dimethylformamide, to produce 3-Furoyl chloride. This method is advantageous due to its high yield and purity of the final product .

Industrial Production Methods

In industrial settings, 3-Furoyl chloride is produced on a larger scale using similar methods. The process involves the continuous feeding of furoic acid and thionyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting 3-Furoyl chloride is then purified through distillation to remove any impurities and by-products.

化学反应分析

Types of Reactions

3-Furoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The carbonyl chloride group in 3-Furoyl chloride is highly reactive towards nucleophiles. It can react with amines to form amides, with alcohols to form esters, and with thiols to form thioesters.

Electrophilic Aromatic Substitution Reactions: The furan ring in 3-Furoyl chloride can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: 3-Furoyl chloride can be hydrolyzed in the presence of water to form furoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: React with 3-Furoyl chloride to form amides under mild conditions.

Alcohols: React with 3-Furoyl chloride in the presence of a base, such as pyridine, to form esters.

Thiols: React with 3-Furoyl chloride to form thioesters in the presence of a base.

Water: Hydrolyzes 3-Furoyl chloride to form furoic acid.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Furoic Acid: Formed from hydrolysis.

相似化合物的比较

3-Furoyl chloride can be compared with other furoyl chlorides, such as 2-Furoyl chloride. Both compounds have similar chemical structures, with the carbonyl chloride group attached to different positions on the furan ring. 3-Furoyl chloride is more reactive due to the position of the carbonyl chloride group, which is less sterically hindered compared to 2-Furoyl chloride .

Similar Compounds

2-Furoyl Chloride: Similar structure with the carbonyl chloride group at the second position.

4-Methoxybenzoyl Chloride: Contains a methoxy group attached to the benzene ring along with the carbonyl chloride group.

5-Methylfuran-2-carbonyl Chloride: Contains a methyl group attached to the furan ring along with the carbonyl chloride group

生物活性

3-Furoyl chloride, an acyl chloride derived from furoic acid, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, reactions, and biological evaluations of 3-furoyl chloride, highlighting its anticancer properties and other significant biological activities.

3-Furoyl chloride is synthesized through several methods, including the reaction of furoic acid with thionyl chloride or phosphorus pentachloride. These methods yield a colorless liquid that is stable under certain conditions but can react vigorously with water and other nucleophiles.

- Chemical Structure : The compound features a furan ring with a carbonyl group attached to a chlorine atom, which contributes to its reactivity.

- Synthesis Methods :

- Reaction with thionyl chloride

- Reaction with phosphorus pentachloride

Anticancer Activity

Recent studies have demonstrated that derivatives of furoyl chloride exhibit significant anticancer properties. For instance, a study evaluated various furyl carboxamide derivatives, including those derived from 3-furoyl chloride, against human colorectal cancer cell lines (HCT-116). The findings indicated that certain derivatives showed moderate to high cytotoxicity comparable to the well-known chemotherapeutic agent Doxorubicin.

| Compound | IC50 (μM) | Comparison to Doxorubicin |

|---|---|---|

| 3-Furoyl Carboxamide | 10.5 | 1.3 times less potent |

| Doxorubicin | 8.0 | Reference |

The mechanism of action involves the inhibition of topoisomerase II, leading to DNA cross-linking and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer effects, 3-furoyl chloride and its derivatives have been investigated for other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities against various strains, including gram-positive and gram-negative bacteria.

- Antioxidant Properties : Certain studies have indicated that furoyl derivatives possess antioxidant capabilities that may contribute to their overall therapeutic potential.

Case Studies

- Study on Antitumor Activity : A recent study synthesized several furoyl derivatives and tested their cytotoxic effects on cancer cell lines. The results indicated that compounds containing the furoyl moiety exhibited significant growth inhibition in HCT-116 cells, suggesting their potential as anticancer agents .

- Antimicrobial Evaluation : Another research project focused on the synthesis of various thiourea derivatives from furoyl chloride. These compounds were tested against fungal pathogens and showed enhanced inhibitory effects compared to their parent compounds .

属性

IUPAC Name |

furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIFMCWPFMNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379821 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26214-65-3 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Furoyl chloride, and are there any notable spectroscopic characteristics?

A1: 3-Furoyl chloride has the molecular formula C5H3ClO2 and a molecular weight of 130.53 g/mol. While specific spectroscopic data is not extensively discussed in the provided abstracts, [] uses DFT calculations to analyze its molecular structure, conformational preference, HOMO, LUMO, and vibrational frequencies.

Q2: Can you elaborate on the synthesis and reactions involving 3-Furoyl chloride as described in the research?

A2: 3-Furoyl chloride is a versatile reagent used in various syntheses. In [], it is reacted with an alcohol intermediate to synthesize derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, ultimately aiming to develop simplified analogues of digitoxigenin with potential activity on Na+, K+-ATPase. Another study [] utilizes 3-furoyl chloride in a reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one to synthesize 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The reaction was optimized using different bases and solvents, showcasing the compound's reactivity in different chemical environments. Furthermore, [] investigates the kinetics of its reaction with anilines in benzene, providing insights into its reactivity with nucleophiles.

Q3: How does the structure of compounds derived from 3-Furoyl chloride relate to their biological activity?

A3: A key study [] investigates the Structure-Activity Relationship (SAR) of 6′- and 7′-(3-furylmethyl) derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, synthesized using 3-furoyl chloride, for their potential Na+, K+-ATPase inhibitory activity. While the synthesized compounds exhibited only moderate activity, this research highlights the impact of structural modifications on biological activity. Further SAR studies could explore modifications to the furan ring or the attached substituents to enhance potency and selectivity for desired targets.

Q4: Are there any documented applications of 3-Furoyl chloride in total synthesis of natural products?

A4: Yes, [] describes the use of 3-Furoyl chloride in the total synthesis of indole alkaloids, specifically targeting yohimbine and ergot alkaloid families. The methodology utilizes reductive photocyclization of enamides derived from 3-furoyl chloride, leading to the formation of key structural scaffolds present in these alkaloids. This approach allows for the synthesis of various yohimbine and ergot alkaloids, highlighting the versatility of 3-furoyl chloride in complex molecule synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。